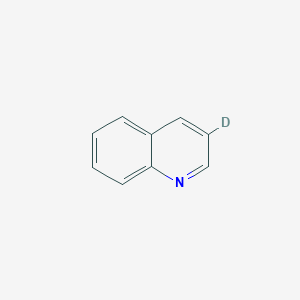
3-Deuterioquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline-3-D is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline itself is a colorless hygroscopic liquid with a strong odor, and it has a chemical formula of C₉H₇N . Quinoline-3-D is a derivative of quinoline, characterized by the presence of a substituent at the third position of the quinoline ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Several synthetic routes are available for the preparation of quinoline and its derivatives, including Quinoline-3-D. Some of the classical methods include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Friedländer Synthesis: This involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Doebner-Miller Reaction: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods: Industrial production of quinoline and its derivatives often involves the Skraup synthesis due to its efficiency and scalability. The reaction conditions typically include high temperatures and the use of sulfuric acid as a catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: Quinoline-3-D undergoes various chemical reactions, including:
Oxidation: Quinoline can be oxidized to quinoline-N-oxide using peracetic acid.
Reduction: Quinoline can be reduced to 1,2,3,4-tetrahydroquinoline using tin and hydrochloric acid.
Substitution: Quinoline undergoes electrophilic substitution reactions such as nitration and bromination.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used as reagents.
Bromination: Bromine and silver sulfate are commonly used.
Major Products:
Oxidation: Quinoline-N-oxide.
Reduction: 1,2,3,4-Tetrahydroquinoline.
Substitution: Nitroquinoline and bromoquinoline.
Applications De Recherche Scientifique
Quinoline-3-D and its derivatives have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of quinoline-3-D involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as heme polymerase and glutathione-S-transferase, which are crucial for the survival of certain pathogens . Additionally, quinoline compounds can interfere with the digestion of host-derived hemoglobin in parasites, leading to their death .
Comparaison Avec Des Composés Similaires
- Quinine
- Chloroquine
- Mefloquine
- Tafenoquine
- Bulaquine
Propriétés
Formule moléculaire |
C9H7N |
|---|---|
Poids moléculaire |
130.16 g/mol |
Nom IUPAC |
3-deuterioquinoline |
InChI |
InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i3D |
Clé InChI |
SMWDFEZZVXVKRB-WFVSFCRTSA-N |
SMILES isomérique |
[2H]C1=CC2=CC=CC=C2N=C1 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


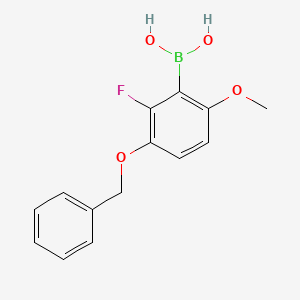
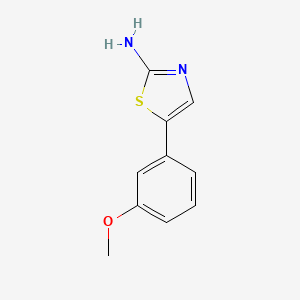
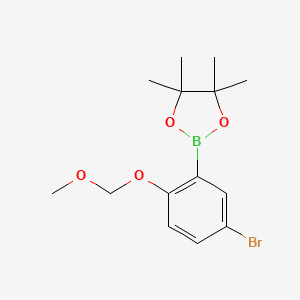
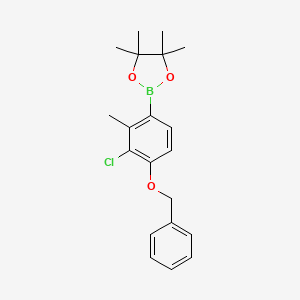
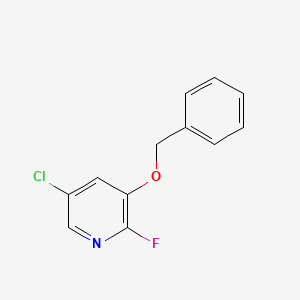
![Ethyl 2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B14026225.png)


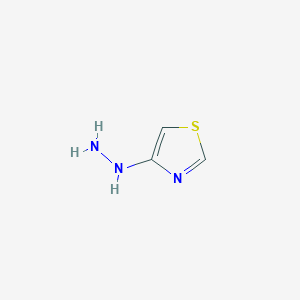
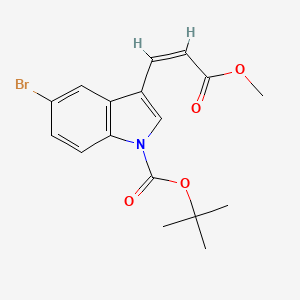
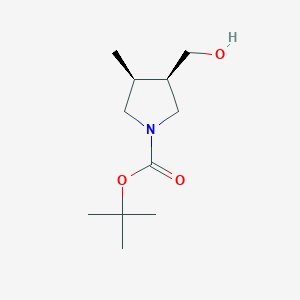
![tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B14026265.png)
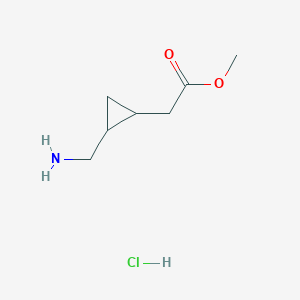
![1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester](/img/structure/B14026274.png)
